molecular formula C20H24N6O3 B2549364 8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923685-56-7

8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2549364
CAS No.: 923685-56-7
M. Wt: 396.451
InChI Key: WIHMACISKZTCIN-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted members and their tautomers, are planar and aromatic, contributing to their stability .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring system (an aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring), substituted with various functional groups .


Chemical Reactions Analysis

As a purine derivative, this compound might undergo reactions typical of aromatic heterocycles. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various other reactions depending on the specific functional groups present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might exhibit typical properties of aromatic heterocycles, such as stability, planarity, and aromaticity .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related imidazo and purine derivatives involves complex chemical reactions aimed at producing compounds with specific structural characteristics. These compounds are often designed to exhibit potential biological activities or to serve as key intermediates in the synthesis of more complex molecules. For instance, the synthesis of 7,8-polymethylenepurine derivatives through the condensation of diethylacetal of dimethylformamide with amino-polymethyleneimidazoles showcases the methodological advancements in creating purine analogs with specific substitutions (Nilov et al., 1995). Similarly, the creation of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation highlights the synthetic versatility of purine scaffolds (Simo et al., 1998).

Biological Activity Studies

Research into the biological activities of imidazo and purine derivatives has led to the identification of compounds with potential therapeutic applications. For example, studies on imidazo[1,2-a]-s-triazine nucleosides have revealed moderate antiviral activities against various viruses, underscoring the potential of purine analogs in antiviral therapy (Kim et al., 1978). Furthermore, the synthesis and evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified compounds with potential antidepressant and anxiolytic effects, showcasing the therapeutic promise of structurally diverse purine derivatives (Zagórska et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many biologically active purine derivatives act by mimicking the natural purines adenine and guanine .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the importance of purine derivatives in biology and medicine. This could include studying its interactions with various enzymes or receptors, or investigating its potential therapeutic effects .

Properties

IUPAC Name

6-[2-(2-methoxy-5-methylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-12-6-7-15(29-5)14(10-12)21-8-9-25-13(2)11-26-16-17(22-19(25)26)23(3)20(28)24(4)18(16)27/h6-7,10-11,21H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHMACISKZTCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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